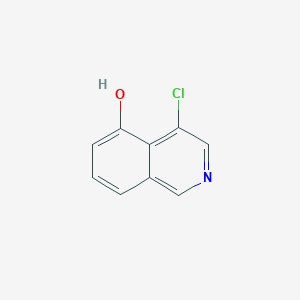

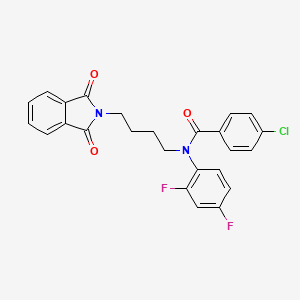

4-Chloroisoquinolin-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Neurotoxicity and Repurposing for Cancer Therapy : 5-Chloro-7-iodo-quinolin-8-ol (Clioquinol), a halogenated 8-hydroxyquinoline, was initially used as an anti-parasitic agent but withdrawn due to neurotoxicity. Recent studies show its potential in cancer therapy and Alzheimer's disease treatment due to its ability to inhibit proteasome function and bind copper to dissolve beta-amyloid plaques (Mao & Schimmer, 2008).

Synthesis and Antimicrobial Activity : A novel ligand synthesized from 8-hydroxyquinolines showed in vitro antimicrobial activity against various bacterial strains and fungi, highlighting the potential of these compounds in developing new antimicrobial agents (Patel & Patel, 2017).

Antimalarial Properties and Repurposing : Chloroquine, a derivative of 4-aminoquinoline, is well-known for its antimalarial effects. Research on chloroquine and its derivatives has expanded to include their potential applications in managing various infectious and noninfectious diseases (Njaria et al., 2015).

Antidepressant Activity : Certain 4-chloroisoquinolin derivatives have demonstrated potential antidepressant activity, comparable to existing medications like imipramine (Houlihan et al., 1983).

Antituberculosis Activity : Cloxyquin (5-chloroquinolin-8-ol) has shown good antituberculosis activity, including against multidrug-resistant isolates, suggesting its potential as an antituberculosis agent (Hongmanee et al., 2006).

Cancer Therapy Sensitization : Chloroquine derivatives can sensitize cancer cells to chemotherapy, enhancing the efficacy of tumor cell killing. This suggests a role for these compounds in cancer therapy, particularly in combination with other treatments (Maycotte et al., 2012).

Synthesis as Precursors for Anticancer Agents : 4-Chloroquinolines serve as key synthetic precursors for various therapeutic agents including anticancer, anti-malarial, and antiviral drugs, highlighting their importance in drug synthesis (Mao et al., 2014).

PARP Inhibition for Disease Therapy : 5-Aminoisoquinolin-1-one, a water-soluble inhibitor of the poly(ADP-ribose) polymerases, synthesized from 1-chloroisoquinoline, shows potential in treating various diseases, including ischemic disorders and inflammatory conditions, by modulating gene expression (Threadgill, 2015).

Propriétés

IUPAC Name |

4-chloroisoquinolin-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-5-11-4-6-2-1-3-8(12)9(6)7/h1-5,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWLPLYJHZKYEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C(=C1)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Dimethylethyl 4-{[(4-bromophenyl)-oxy]methyl}-1-piperidinecarboxylate](/img/structure/B2404753.png)

![[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(2-fluorophenyl)methanone](/img/structure/B2404756.png)

![[2-(Dimethylamino)ethyl]dimethylamine; dichlorocopper](/img/structure/B2404757.png)

![N-(2,3-dimethylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2404758.png)

![1-(1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2404760.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2404761.png)

![6-Fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxide](/img/structure/B2404769.png)